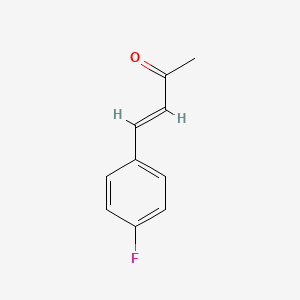

1-(4-Fluorophényl)but-1-én-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Fluorophenyl)but-1-en-3-one is an organic compound with the molecular formula C10H9FO and a molecular weight of 164.18 g/mol It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butenone moiety

Applications De Recherche Scientifique

1-(4-Fluorophenyl)but-1-en-3-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Méthodes De Préparation

The synthesis of 1-(4-Fluorophenyl)but-1-en-3-one can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

1-(4-Fluorophenyl)but-1-en-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohol.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Mécanisme D'action

The mechanism of action of 1-(4-Fluorophenyl)but-1-en-3-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

1-(4-Fluorophenyl)but-1-en-3-one can be compared with other similar compounds such as:

1-Ethynyl-4-fluorobenzene: This compound also contains a fluorine atom attached to a phenyl ring but differs in its alkyne functional group.

1-(4-Fluorophenyl)but-3-en-1-one: Similar in structure but with a different position of the double bond.

Activité Biologique

1-(4-Fluorophenyl)but-1-en-3-one, also known as a fluorinated chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, antimicrobial agent, and in other therapeutic applications. The presence of the fluorine atom enhances its biological properties, making it a subject of various studies aimed at understanding its mechanisms of action and efficacy.

Chemical Structure

The molecular structure of 1-(4-Fluorophenyl)but-1-en-3-one can be represented as follows:

Where:

- C represents carbon atoms,

- F represents the fluorine atom.

Biological Activity Overview

The biological activities of 1-(4-Fluorophenyl)but-1-en-3-one have been explored in various studies, revealing significant effects against cancer cell lines and microbial pathogens. Below is a summary of key findings regarding its biological activities:

1-(4-Fluorophenyl)but-1-en-3-one's mechanisms of action can be attributed to several pathways:

- Inhibition of Cell Proliferation : Studies indicate that this compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. For instance, in the MDA-MB-231 breast cancer cell line, significant apoptotic activity was observed with an IC50 value in the low micromolar range .

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival. It has shown efficacy against both Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies have highlighted the promising biological activities of 1-(4-Fluorophenyl)but-1-en-3-one:

-

Anticancer Activity Study :

- A study evaluated the compound's effects on various cancer cell lines and reported a significant reduction in viability across multiple types, including breast and colon cancers. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress-induced apoptosis .

- Antimicrobial Efficacy :

Propriétés

IUPAC Name |

(E)-4-(4-fluorophenyl)but-3-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3/b3-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOKEPVAYTWJGM-NSCUHMNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90876251 |

Source

|

| Record name | 3-Buten-2-one,4-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1611-38-7 |

Source

|

| Record name | 3-Buten-2-one,4-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.